molecular formula C8H10N2O B3152885 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one CAS No. 74583-37-2

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one

Cat. No.: B3152885
CAS No.: 74583-37-2
M. Wt: 150.18 g/mol
InChI Key: VJLZYAIQOHYRBP-UHFFFAOYSA-N
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Description

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of aminopyrrolines with halocarbonyl compounds . This reaction typically requires specific conditions such as the presence of a base and controlled temperatures to ensure high yields of the target product. Industrial production methods may involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions .

Chemical Reactions Analysis

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can lead to fully saturated pyrroloimidazole compounds .

Scientific Research Applications

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior .

Biological Activity

5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a nitrogen-containing heterocyclic compound that combines features of both pyrrole and imidazole rings. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 74583-37-2
  • Purity : Minimum 95% .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains. In a study evaluating pyrrole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus .

Antiviral and Anti-inflammatory Effects

The compound's structural features suggest potential antiviral and anti-inflammatory properties. Heterocycles containing imidazole and pyrrole are known for their ability to interact with biological targets involved in inflammatory pathways and viral replication processes. This makes them promising candidates for drug development aimed at treating infections and inflammatory diseases .

Case Study 1: Antibacterial Activity

In a comparative study of pyrrole derivatives, the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituent groups on the pyrrole ring in enhancing biological activity. The ethyl group in this compound may contribute to its unique interaction with bacterial enzymes, leading to its effectiveness .

Case Study 2: Synthesis and Biological Evaluation

A series of substituted 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the nitrogen positions significantly influenced their biological activity, with some derivatives showing MIC values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-methyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one Methyl group instead of ethylModerate antibacterial activity
1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one Lacks ethyl substitutionLower efficacy than ethyl derivative

The presence of the ethyl group in this compound is believed to enhance its steric and electronic properties, potentially affecting its binding affinity to biological targets .

Properties

IUPAC Name

5-ethyl-1,2-dihydropyrrolo[1,2-c]imidazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-6-3-4-7-5-9-8(11)10(6)7/h3-4H,2,5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLZYAIQOHYRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C2N1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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